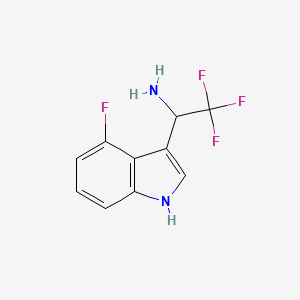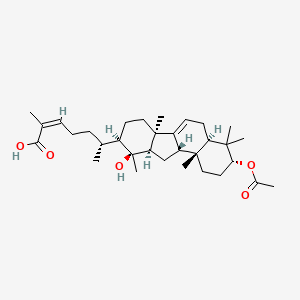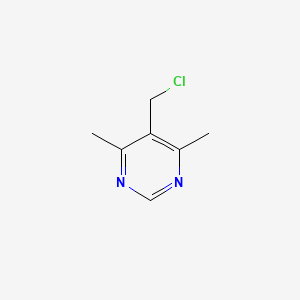
(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral compound with significant importance in various scientific fields It is a derivative of pyrrolidinone, characterized by the presence of an aminomethyl group at the fourth position and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-methylpyrrolidin-2-one and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the aminomethyl group. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Automated Purification Systems: Advanced purification systems are employed to streamline the purification process and ensure consistency in product quality.
化学反应分析
Types of Reactions: (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.
科学研究应用
(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in the treatment of various diseases, such as neurological disorders.
Industry: The compound is utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group plays a crucial role in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
相似化合物的比较
(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
(S)-4-(Aminomethyl)-1-ethylpyrrolidin-2-one: This compound has an ethyl group instead of a methyl group, which may influence its chemical properties and biological activities.
(S)-4-(Aminomethyl)-1-phenylpyrrolidin-2-one: The presence of a phenyl group can significantly alter the compound’s interactions with molecular targets.
(S)-4-(Aminomethyl)-1-propylpyrrolidin-2-one: The propyl group may affect the compound’s solubility and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of the aminomethyl group make it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
(4S)-4-(aminomethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 |
InChI 键 |
RYPUQUNUTILSAZ-YFKPBYRVSA-N |
手性 SMILES |
CN1C[C@@H](CC1=O)CN |
规范 SMILES |
CN1CC(CC1=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13058887.png)



![4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine](/img/structure/B13058929.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)


![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)

![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)

